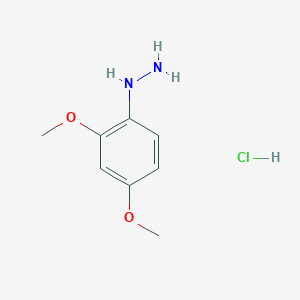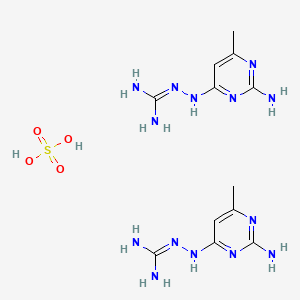![molecular formula C12H7FIN3 B13093961 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method includes a one-pot synthesis using a tropine-based dicationic molten salt as an active catalyst, which provides high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis can also be adapted for industrial purposes due to its efficiency and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional ring structures through intramolecular cyclization.
Common Reagents and Conditions:
Palladium Catalysts: Used in substitution reactions.
Microwave Irradiation: Facilitates faster reaction rates.
Acetic Acid: Common solvent for dehydration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: Known for their anticancer and antimicrobial activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Potential antimicrobial agents.
Triazolo[4,3-a]pyrazine Derivatives: Evaluated for their kinase inhibitory activities.
Uniqueness: 3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C12H7FIN3 |
|---|---|
Poids moléculaire |
339.11 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H7FIN3/c13-10-4-2-1-3-9(10)12-16-15-11-7-8(14)5-6-17(11)12/h1-7H |
Clé InChI |
XFKVCGKTAKNTDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C3N2C=CC(=C3)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)

![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)


![5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13093965.png)

![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)

